molecular formula C30H31N5O3S B11265074 2-[(2,4-dimethylbenzyl)sulfanyl]-N,7-bis(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

2-[(2,4-dimethylbenzyl)sulfanyl]-N,7-bis(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11265074
M. Wt: 541.7 g/mol
InChI Key: NAJNSLHBIYMRJG-UHFFFAOYSA-N
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Description

2-[(2,4-dimethylbenzyl)sulfanyl]-N,7-bis(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core, substituted with various functional groups such as dimethylbenzyl, methoxyphenyl, and sulfanyl groups

Preparation Methods

The synthesis of 2-[(2,4-dimethylbenzyl)sulfanyl]-N,7-bis(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves multiple steps. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions are optimized to achieve good-to-excellent yields, demonstrating broad substrate scope and functional group tolerance.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Aromatic substitution reactions can occur on the benzyl and phenyl rings.

    Condensation: The triazolo[1,5-a]pyrimidine core can participate in condensation reactions with various nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2,4-dimethylbenzyl)sulfanyl]-N,7-bis(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,4-dimethylbenzyl)sulfanyl]-N,7-bis(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of specific enzymes, blocking their activity and thereby exerting its therapeutic effects. The pathways involved include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-[(2,4-dimethylbenzyl)sulfanyl]-N,7-bis(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include other triazolopyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Properties

Molecular Formula

C30H31N5O3S

Molecular Weight

541.7 g/mol

IUPAC Name

2-[(2,4-dimethylphenyl)methylsulfanyl]-N,7-bis(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C30H31N5O3S/c1-18-6-7-22(19(2)16-18)17-39-30-33-29-31-20(3)26(28(36)32-23-10-14-25(38-5)15-11-23)27(35(29)34-30)21-8-12-24(37-4)13-9-21/h6-16,27H,17H2,1-5H3,(H,32,36)(H,31,33,34)

InChI Key

NAJNSLHBIYMRJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CSC2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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